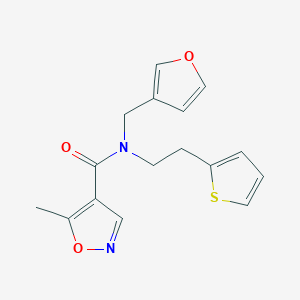

N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-5-methyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-15(9-17-21-12)16(19)18(10-13-5-7-20-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-9,11H,4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGZGXONUCHJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

Structural Characteristics

The compound features a complex heterocyclic structure that includes:

- Furan and Thiophene Rings : These aromatic systems are known for their diverse biological activities.

- Isoxazole Backbone : A five-membered ring containing both nitrogen and oxygen, contributing to the compound's reactivity.

- Carboxamide Functional Group : Enhances solubility and biological activity, making it suitable for various applications.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit notable anticancer activities. For instance:

- Cytotoxicity Studies : Related compounds have shown cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves inhibition of critical enzymes or receptors involved in cell proliferation and survival.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| A549 | 10.5 | |

| SK-MEL-2 | 7.8 | |

| SK-OV-3 | 12.3 | |

| HCT15 | 9.0 |

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. While specific research on N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is limited, related thiadiazole derivatives have shown promising results against various bacterial and fungal strains .

Enzyme Inhibition

Docking studies suggest that this compound can interact with specific molecular targets within biological systems. For example:

- Carbonic Anhydrase Inhibition : Certain derivatives have been shown to selectively inhibit carbonic anhydrases, which are crucial in cancer metabolism .

| Compound Name | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| Isoxazole Derivative A | hCA IX | 89 |

| Isoxazole Derivative B | hCA II | 750 |

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of isoxazole derivatives for their anticancer activities against various cell lines. The results indicated that modifications in the furan and thiophene substituents significantly affected the cytotoxicity profiles, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Research on related thiadiazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could also possess similar properties, warranting further investigation .

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual substitution with furan and thiophene groups. Below is a systematic comparison with analogous molecules reported in the literature:

Thiophene-Containing Isoxazole Carboxamides

- Compound 39p (N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide): Structure: Features a 5-methylthiophen-2-yl group directly attached to the isoxazole ring and a diethylaminophenyl carboxamide. Activity: Designed for GABA transporter inhibition, highlighting the role of thiophene in enhancing lipophilicity and CNS penetration . Comparison: The target compound replaces the diethylaminophenyl group with a furan-3-ylmethyl moiety, which may reduce basicity and alter blood-brain barrier permeability.

Beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide):

- Structure : Contains a 2-(thiophen-2-yl)ethylamine group linked to a piperidine scaffold.

- Activity : A potent opioid agonist, demonstrating the thiophen-2-yl group’s role in receptor binding .

- Comparison : While both share the 2-(thiophen-2-yl)ethyl motif, the target compound’s isoxazole core and furan substituent likely confer distinct target selectivity (e.g., antimicrobial vs. opioid activity).

Furan-Containing Analogs

- Furanyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide):

- Structure : Incorporates a furan-2-carboxamide group on a piperidine scaffold.

- Activity : Opioid agonist with reduced potency compared to fentanyl, indicating furan’s moderate electron-donating effects .

- Comparison : The target compound’s furan-3-ylmethyl group (vs. furan-2-carboxamide) may enhance metabolic stability due to reduced amide bond susceptibility.

Isoxazole Carboxamides with Diverse Substitutions

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide: Structure: Substituted with a thiazole ring at the carboxamide position. Activity: Exhibits immunomodulatory effects akin to leflunomide, underscoring isoxazole’s role in modulating immune responses . Comparison: The thiazole group’s hydrogen-bonding capacity contrasts with the target compound’s thiophene and furan groups, which prioritize hydrophobic interactions.

- N-[2-(Trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide: Structure: Features a lipophilic trifluoromethylphenyl group. Activity: Enhanced metabolic stability and bioavailability due to the CF₃ group’s electron-withdrawing properties .

Data Table: Key Structural and Functional Comparisons

Research Implications and Limitations

However, the absence of direct pharmacological data for the compound necessitates further studies to validate its efficacy, toxicity, and metabolic profile. Structural analogs indicate that subtle changes in substituents (e.g., diethylaminophenyl vs. furan-3-ylmethyl) profoundly impact solubility, target affinity, and pharmacokinetics .

Biological Activity

N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that belongs to a class of isoxazole derivatives. Its unique structural features, including the furan and thiophene rings, suggest a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.4 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

| Functional Group | Description |

|---|---|

| Furan | A five-membered aromatic ring containing oxygen. |

| Thiophene | A five-membered aromatic ring containing sulfur. |

| Isoxazole | A five-membered ring containing nitrogen and oxygen. |

| Carboxamide | A functional group that enhances solubility and reactivity. |

Anticancer Activity

This compound has shown promise in anticancer research. Preliminary studies suggest that related compounds can induce cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 10.5 | Inhibition of cell proliferation |

| SK-MEL-2 (Melanoma) | 8.3 | Induction of apoptosis |

| HCT15 (Colon cancer) | 12.0 | Disruption of cell cycle |

The mechanism often involves the inhibition of key enzymes or receptors essential for cancer cell survival and proliferation .

Anti-inflammatory Activity

While specific data on the anti-inflammatory properties of this compound are sparse, related compounds with similar structures have been reported to exhibit anti-inflammatory effects through the modulation of inflammatory pathways . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives similar to this compound significantly reduce cell viability in multiple cancer types, indicating a need for further investigation into its structure-activity relationship (SAR).

- Molecular Docking Studies : Computational analyses have predicted that this compound may interact with specific protein targets involved in cancer progression, providing insights into its potential mechanism of action .

Q & A

Basic: What synthetic strategies are effective for constructing the N-(furan-3-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide scaffold?

Answer:

The synthesis involves multi-step reactions:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with alkynes or enamines (e.g., uses carbethoxyformonitrile oxide for cycloaddition).

- N-Alkylation : Sequential alkylation of the carboxamide nitrogen with furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups. describes similar N-alkylation using acetonitrile reflux and iodine-triethylamine for cyclization, yielding carboxamide derivatives.

- Purification : Column chromatography (e.g., n-hexane:ethyl acetate in ) ensures purity. Typical yields range from 45–77% depending on substituents and reaction optimization .

Basic: How is the purity and structural integrity of this compound verified in academic research?

Answer:

Key analytical methods include:

- HPLC : Reverse-phase HPLC with UV detection (e.g., ’s method for related isoxazole carboxamides).

- Spectroscopy :

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 387.1365 in ) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Anticancer activity : MTT assays on cancer cell lines (e.g., identifies thiazole derivatives with IC₅₀ < 10 µM).

- Antimicrobial testing : Broth microdilution assays ( ’s thiadiazole derivatives show pH-dependent activity).

- Cytotoxicity : Comparative studies with normal cell lines (e.g., uses fibroblasts) to assess selectivity .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

Answer:

- Refinement protocols : Use SHELXL ( ) with high-resolution data (>1.0 Å) to model disorder in heteroaromatic substituents (e.g., thiophene vs. furan orientation).

- Twinned data analysis : SHELXE ( ) can handle twinning via HKLF5 format.

- Validation tools : Check R-factor convergence and ADP (atomic displacement parameter) consistency to rule out overfitting .

Advanced: What metabolic pathways should be considered for in vivo studies of this compound?

Answer:

- Prodrug conversion : Monitor hydrolysis of the carboxamide group (similar to ’s rat model, where 3-carboxyisoxazole is metabolized to active agents).

- Cytochrome P450 interactions : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the thiophene or furan rings).

- Excretion profiling : LC-MS/MS to track urinary metabolites and assess bioavailability .

Advanced: How can structural modifications improve this compound’s pharmacokinetic profile?

Answer:

- Substituent effects :

- Prodrug design : Esterification of the carboxamide (e.g., ’s ethyl ester) to enhance oral absorption .

Advanced: What computational methods are recommended for predicting this compound’s receptor binding?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains).

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes (≥100 ns trajectories).

- QSAR models : Train on datasets of similar isoxazole carboxamides (e.g., ’s fluorophenyl derivatives) to predict IC₅₀ values .

Basic: How can researchers optimize reaction conditions to minimize byproducts in the synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (DMF or acetonitrile) improve N-alkylation efficiency ( ).

- Catalyst screening : Triethylamine or K₂CO₃ for deprotonation ( ).

- Temperature control : Reflux at 80–100°C ( ) reduces side reactions. Monitor via TLC .

Advanced: What strategies address discrepancies in reported biological activities across similar compounds?

Answer:

- Standardized assays : Use identical cell lines and incubation times (e.g., ’s 48-hour MTT protocol).

- Impurity profiling : HPLC-ELSD ( ) detects trace byproducts affecting activity.

- Meta-analysis : Compare substituent effects (e.g., ’s 4-fluorophenyl vs. 3-trifluoromethyl groups) to explain activity trends .

Advanced: How does the compound’s stereoelectronic profile influence its mechanism of action?

Answer:

- Electron-withdrawing groups : Thiophene and isoxazole enhance π-π stacking with hydrophobic enzyme pockets (e.g., ’s thiazole derivatives).

- Conformational analysis : DFT calculations (B3LYP/6-31G*) reveal preferred rotamers for receptor binding.

- H-bonding capacity : The carboxamide NH acts as a H-bond donor in kinase inhibition (analogous to ’s fluorophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.